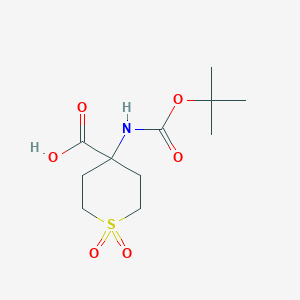

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECDODYCDAMCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361472 | |

| Record name | ST50307437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369402-94-8 | |

| Record name | ST50307437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a specialized amino acid derivative with potential applications in medicinal chemistry and drug development. The guide details a strategic multi-step synthetic pathway, commencing with the accessible precursor, tetrahydro-4H-thiopyran-4-one. Key transformations, including sulfone formation, introduction of the amino and carboxyl functionalities via the Bucherer-Bergs reaction, and subsequent N-BOC protection, are meticulously described. Furthermore, this guide addresses the critical aspects of purification, presenting robust protocols for both crystallization and preparative high-performance liquid chromatography (HPLC) to achieve high purity of the final compound. The causality behind experimental choices and self-validating system protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction

The synthesis of conformationally constrained and functionalized amino acids is a cornerstone of modern medicinal chemistry. These unique building blocks are instrumental in the design of peptidomimetics and other therapeutic agents with enhanced potency, selectivity, and metabolic stability. This compound is a noteworthy example, incorporating a rigid sulfone-containing heterocyclic scaffold. The sulfone moiety can act as a hydrogen bond acceptor and imparts polarity, while the geminal amino and carboxyl groups at the 4-position provide a versatile handle for peptide coupling or further chemical modification. This guide offers a detailed exploration of a viable synthetic route and purification strategies for this valuable compound.

Overall Synthetic Strategy

The synthesis of the target molecule is proposed to proceed through a logical sequence of well-established chemical transformations. The overall workflow is depicted below, starting from the commercially available tetrahydro-4H-thiopyran-4-one.

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The initial phase of the synthesis focuses on the preparation of the key intermediate, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This is achieved in two main steps: the synthesis of tetrahydro-4H-thiopyran-4-one and its subsequent oxidation.

Synthesis of Tetrahydro-4H-thiopyran-4-one

While commercially available, tetrahydro-4H-thiopyran-4-one can also be synthesized in the laboratory. A common and efficient method involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation.

Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The oxidation of the sulfide in the tetrahydrothiopyran-4-one ring to a sulfone is a critical step. This transformation significantly alters the electronic and steric properties of the molecule. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and effective choice.[1]

Experimental Protocol: Oxidation of Tetrahydro-4H-thiopyran-4-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent such as glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add a stoichiometric excess of hydrogen peroxide (30% aqueous solution) dropwise. The addition should be performed at a controlled temperature, typically starting at room temperature and then gently heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess hydrogen peroxide is carefully quenched, for example, by the addition of a saturated solution of sodium sulfite. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield tetrahydro-4H-thiopyran-4-one 1,1-dioxide as a crystalline solid.

Part 2: Introduction of the Amino and Carboxyl Groups

With the sulfone-containing ketone in hand, the next crucial step is the introduction of the amino and carboxyl functionalities at the 4-position. The Bucherer-Bergs reaction is a powerful method for converting ketones into hydantoins, which can then be hydrolyzed to the corresponding α-amino acids.[2][3] An alternative approach is the Strecker synthesis, which proceeds via an α-aminonitrile intermediate.[4][5] The Bucherer-Bergs reaction is often favored for its one-pot nature and the crystalline nature of the hydantoin intermediate, which facilitates purification.

Bucherer-Bergs Reaction

This multicomponent reaction involves the treatment of the ketone with an alkali metal cyanide and ammonium carbonate to form a spirohydantoin.

Experimental Protocol: Bucherer-Bergs Reaction

-

Reaction Setup: In a pressure vessel or a sealed tube, combine tetrahydro-4H-thiopyran-4-one 1,1-dioxide, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[2] Caution: This reaction generates toxic hydrogen cyanide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring. The temperature is typically maintained in the range of 80-100°C.[2] The reaction is usually left to proceed for several hours to ensure complete conversion.

-

Work-up and Isolation of Hydantoin: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product.[2] The solid is collected by filtration, washed with cold water, and dried.

Figure 2: Bucherer-Bergs reaction to form the spirohydantoin intermediate.

Hydrolysis of the Spirohydantoin

The spirohydantoin is then hydrolyzed to yield the free amino acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance with barium hydroxide, is often preferred to minimize side reactions.

Experimental Protocol: Hydrolysis of the Spirohydantoin

-

Reaction Setup: The spirohydantoin intermediate is suspended in an aqueous solution of barium hydroxide.

-

Reaction Conditions: The mixture is heated to reflux for an extended period until the hydrolysis is complete, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled, and the barium ions are precipitated by the addition of sulfuric acid. The barium sulfate is removed by filtration. The filtrate containing the desired amino acid is then concentrated. The pH is adjusted to the isoelectric point to facilitate precipitation of the amino acid. The solid is collected by filtration and dried.

Part 3: N-BOC Protection

To render the amino acid compatible with standard peptide synthesis protocols and to facilitate its purification and handling, the amino group is protected with a tert-butyloxycarbonyl (BOC) group. This is a standard procedure in peptide chemistry.

Experimental Protocol: N-BOC Protection

-

Reaction Setup: The 4-amino-4-carboxy-tetrahydrothiopyran 1,1-dioxide is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base (e.g., sodium hydroxide or triethylamine).

-

Addition of BOC Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the stirred solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., citric acid or HCl).

-

Extraction and Isolation: The product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

Part 4: Purification of the Final Product

The final and most critical step is the purification of the target molecule to the high purity required for research and drug development applications. The presence of both a polar sulfone group and a carboxylic acid, along with the lipophilic BOC group, presents a unique purification challenge. Two primary methods are recommended: crystallization and preparative HPLC.

Purification by Crystallization

Crystallization is a highly effective and scalable method for purifying solid compounds. For BOC-protected amino acids that are initially obtained as oils or amorphous solids, a seeding and slurrying technique can be employed.[6]

Experimental Protocol: Crystallization

-

Solvent Removal: Ensure all residual solvents from the work-up are removed from the crude product under high vacuum to obtain an oil or an amorphous solid.

-

Seeding: If available, add a small seed crystal of the pure product to the crude material.

-

Solidification: Allow the mixture to stand at room temperature or in a refrigerator for a period to induce solidification.

-

Slurrying: Once the material has solidified, add a non-polar solvent in which the product has low solubility (e.g., n-hexane, diethyl ether, or a mixture thereof) and stir the solid to form a slurry. This process washes away more soluble impurities.

-

Isolation: The crystalline solid is collected by filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum to yield the purified product.

Purification by Preparative HPLC

For achieving the highest purity, especially for removing closely related impurities, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Table 1: Recommended Preparative HPLC Conditions

| Parameter | Recommended Conditions |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from a low percentage of B to a higher percentage of B |

| Detection | UV at 214 nm and 254 nm |

| Flow Rate | Dependent on column dimensions |

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions.

-

Injection and Elution: Inject the sample and begin the gradient elution.

-

Fraction Collection: Collect fractions based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.

-

Product Isolation: Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a fluffy solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Melting Point: As an indicator of purity for crystalline solids.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents, including potassium cyanide, strong acids, and bases. All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care must be taken when handling cyanides due to their high toxicity.

Conclusion

This in-depth technical guide outlines a robust and logical pathway for the synthesis and purification of this compound. By leveraging well-established synthetic transformations and purification techniques, researchers can access this valuable building block for applications in drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful preparation of this specialized amino acid derivative.

References

-

ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 18, 2026, from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2006). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved January 18, 2026, from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 18, 2026, from [Link]

-

Patsnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). United States Patent.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

National Center for Biotechnology Information. (2006). Crystallization and preliminary X-ray analysis of 4-pyridoxolactonase from Mesorhizobium loti. Retrieved January 18, 2026, from [Link]

-

OUCI. (2009). Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2004). One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Organic Letters. (2014). One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups are of paramount importance. These scaffolds often serve as the core of new therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. Among the diverse array of heterocyclic systems, sulfur-containing motifs have garnered significant attention due to their unique physicochemical characteristics. This guide provides a comprehensive technical overview of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a chiral, non-natural amino acid that combines the conformational rigidity of a cyclic scaffold with the versatile reactivity of a protected amino acid and the influential electronic properties of a sulfone.

This compound, with the Chemical Abstracts Service (CAS) number 369402-94-8 , represents a valuable building block for the synthesis of complex peptides, peptidomimetics, and other small molecules destined for drug discovery pipelines. The presence of the sulfone moiety, a strong hydrogen bond acceptor and a metabolically stable group, can significantly impact the biological activity and ADME (absorption, distribution, metabolism, and excretion) profile of molecules into which it is incorporated. The tert-butyloxycarbonyl (BOC) protecting group on the amino function allows for its seamless integration into standard solid-phase or solution-phase peptide synthesis protocols.

This whitepaper will delve into the core aspects of this compound, including its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics.

Physicochemical and Structural Properties

The unique structural features of this compound dictate its chemical behavior and its potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 369402-94-8 | [] |

| Molecular Formula | C₁₁H₁₉NO₆S | - |

| Molecular Weight | 293.34 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | - |

| Precursor CAS | 108329-81-3 (unoxidized form) | [3] |

The tetrahydrothiopyran ring exists in a chair conformation, which positions the substituents in defined axial or equatorial orientations. The Cα-tetrasubstitution, with both a carboxyl and a BOC-protected amino group, imparts significant steric hindrance and conformational constraint. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

The sulfone group is a key feature, being a strong electron-withdrawing group and a potent hydrogen bond acceptor. This can influence the acidity of the carboxylic acid and the overall polarity of the molecule.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that can be logically divided into three key stages: formation of the core amino acid, protection of the amino group, and oxidation of the sulfide to a sulfone.

Figure 1: General synthetic strategy.

Part 1: Synthesis of the Precursor Amino Acid

The synthesis of the precursor, 4-aminotetrahydrothiopyran-4-carboxylic acid, can be achieved through a Strecker synthesis or related methodologies starting from tetrahydrothiopyran-4-one.

Experimental Protocol: Strecker Synthesis of 4-Aminotetrahydrothiopyran-4-nitrile

-

To a solution of tetrahydrothiopyran-4-one in a suitable solvent (e.g., aqueous ammonia/methanol), add ammonium chloride and potassium cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Experimental Protocol: Hydrolysis to 4-Aminotetrahydrothiopyran-4-carboxylic Acid

-

Treat the crude aminonitrile from the previous step with a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Part 2: BOC Protection

The protection of the amino group is a standard procedure in peptide chemistry.

Experimental Protocol: BOC Protection of 4-Aminotetrahydrothiopyran-4-carboxylic Acid

-

Suspend 4-aminotetrahydrothiopyran-4-carboxylic acid in a mixture of a suitable solvent (e.g., dioxane/water or THF/water) and a base (e.g., sodium hydroxide or triethylamine).

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O, either neat or dissolved in the organic solvent, dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3), can be purified by crystallization or column chromatography.[3]

Part 3: Oxidation to the Sulfone

The final step is the oxidation of the sulfide to a sulfone. Care must be taken to choose an oxidant that is compatible with the BOC and carboxylic acid functionalities.

Experimental Protocol: Oxidation of the Sulfide

-

Dissolve 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid in a suitable solvent such as a mixture of methanol and water or acetic acid.

-

Cool the solution in an ice bath.

-

Add a suitable oxidizing agent, such as potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution. An excess of the oxidant is typically required for the conversion to the sulfone.

-

Allow the reaction to proceed at low temperature for a few hours and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench any excess oxidant (e.g., with sodium bisulfite solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the final product, this compound.

-

Purification can be achieved by crystallization or chromatography.

Characterization

A full characterization of the final compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the t-butyl group of the BOC protecting group (singlet, ~1.4 ppm), diastereotopic methylene protons of the tetrahydrothiopyran ring (complex multiplets), and a broad singlet for the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the BOC group, the quaternary Cα carbon, the carbons of the tetrahydrothiopyran ring, and the carbons of the t-butyl group. |

| FT-IR | Characteristic absorptions for the N-H stretch (amide), C=O stretches (carboxylic acid and carbamate), and strong S=O stretches for the sulfone group. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Development

The unique combination of a conformationally restricted amino acid and a sulfone moiety makes this compound a highly attractive building block in medicinal chemistry.

Figure 2: Applications in synthesis.

Incorporation into Peptides

As a BOC-protected amino acid, this compound can be readily used in solid-phase peptide synthesis (SPPS). The general workflow for its incorporation is as follows:

Figure 3: Workflow for SPPS incorporation.

Experimental Protocol: Solid-Phase Peptide Synthesis Coupling

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amino group.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a suitable solvent like DMF. Add an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Coupling: Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-4 hours) to ensure complete coupling.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the BOC group from the newly added amino acid, preparing it for the next coupling cycle.

The steric bulk of the Cα-tetrasubstituted amino acid may necessitate the use of more potent coupling reagents and longer coupling times to achieve high yields.

Role of the Sulfone Moiety in Drug Design

The sulfone group is not merely a passive linker. It can play several crucial roles in the biological activity of a molecule:

-

Hydrogen Bonding: The two oxygen atoms of the sulfone are strong hydrogen bond acceptors, which can lead to enhanced binding affinity with a biological target.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug candidate.

-

Solubility and Polarity: The polar nature of the sulfone can improve the aqueous solubility of a molecule, a desirable property for many drug candidates.

-

Conformational Influence: The bulky and electron-withdrawing nature of the sulfone can influence the local conformation of the molecule, which can be fine-tuned for optimal target engagement.

Conclusion

This compound is a sophisticated and valuable building block for researchers in drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The resulting compound offers a unique combination of conformational constraint, a versatile protected amino acid functionality for peptide synthesis, and the influential physicochemical properties of a sulfone group. As the demand for more complex and precisely tailored drug candidates continues to grow, the strategic use of such specialized building blocks will be instrumental in the development of the next generation of therapeutics.

References

-

Organic Chemistry Portal. Synthesis of sulfones by oxidation. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. Preparation of tetrahydropyran-4-carboxylic acid and its esters.

- Google Patents.

- Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

- Google P

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Abstract

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a specialized amino acid derivative of significant interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this paper establishes a robust analytical framework by leveraging data from its immediate precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3)[1][2][3], and foundational principles of spectroscopic interpretation. We will explore the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing the underlying chemical principles that govern these observations. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive reference and a methodological blueprint for the characterization of this and similar heterocyclic compounds.

Introduction: The Scientific Imperative

The synthesis and characterization of novel, non-natural amino acids are cornerstones of modern peptidomimetic and drug design. These building blocks allow for the introduction of unique conformational constraints, altered pharmacokinetic profiles, and novel side-chain functionalities. This compound is a compelling example, incorporating a rigidified tetrahydrothiopyran ring system with a sulfone moiety. The sulfone group, a strong hydrogen bond acceptor, can significantly influence molecular conformation and interactions with biological targets. The Boc (tert-butyloxycarbonyl) protecting group is a staple in peptide synthesis, valued for its stability and orthogonal deprotection strategies[4][5][][7].

Accurate and comprehensive characterization of such molecules is paramount. This guide provides a detailed examination of the expected spectroscopic data, explaining the "why" behind the data, thereby empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents several key features that will dictate its spectroscopic fingerprint. The central tetrahydrothiopyran ring, the quaternary carbon at the 4-position, the Boc-protecting group, the carboxylic acid, and the defining sulfone group all contribute distinct and predictable signals.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The oxidation of the sulfur atom to a sulfone will induce significant downfield shifts for the adjacent protons and carbons due to the strong electron-withdrawing nature of the SO₂ group.

¹H NMR Spectroscopy

Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid will appear as a broad singlet, readily exchangeable with D₂O. |

| ~7.5 | s | 1H | NH | The amide proton of the Boc group will be a singlet. |

| ~3.2-3.5 | m | 4H | CH₂-SO₂ | Protons on the carbons adjacent to the sulfone group (C2 and C6) will be significantly deshielded and shifted downfield compared to the unoxidized precursor. |

| ~2.2-2.5 | m | 4H | CH₂-Cα | Protons on the carbons adjacent to the quaternary center (C3 and C5) will be further downfield than in a simple cyclohexane due to the influence of the adjacent sulfone and quaternary carbon. |

| 1.39 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Acquisition

Figure 2: Workflow for ¹H NMR Data Acquisition.

¹³C NMR Spectroscopy

Anticipated ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (Carboxyl) | The carbonyl carbon of the carboxylic acid will be in the typical downfield region. |

| ~155 | C=O (Boc) | The carbonyl carbon of the Boc group. |

| ~80 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~60 | Cα | The quaternary carbon at the 4-position of the ring. |

| ~50 | CH₂-SO₂ | The carbons adjacent to the sulfone group will be significantly deshielded. |

| ~30 | CH₂-Cα | The carbons at the 3 and 5 positions of the ring. |

| ~28 | C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Anticipated Mass Spectrometry Data (ESI)

| m/z | Ion |

| [M+H]⁺ | Molecular ion plus a proton. |

| [M+Na]⁺ | Molecular ion plus a sodium adduct. |

| [M-H]⁻ | Molecular ion minus a proton. |

| [M-Boc+H]⁺ | Fragment corresponding to the loss of the Boc group. |

| [M-CO₂H]⁺ | Fragment corresponding to the loss of the carboxylic acid group. |

Experimental Protocol for ESI-MS Acquisition

Figure 3: Workflow for ESI-MS Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | O-H stretch | Carboxylic Acid |

| ~3200 | N-H stretch | Amide (Boc) |

| ~2950 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Amide (Boc) |

| ~1300 & ~1150 | S=O stretch | Sulfone |

Experimental Protocol for FTIR-ATR Acquisition

Figure 4: Workflow for FTIR-ATR Data Acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data is sparse, a thorough understanding of the spectroscopic properties of the unoxidized precursor and the predictable electronic effects of the sulfone group allows for a reliable and detailed prediction of its spectral characteristics. The methodologies and expected data presented in this guide provide a robust framework for the unambiguous identification and characterization of this important synthetic building block, thereby facilitating its application in advanced drug discovery and development programs.

References

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][4]

- H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.

-

Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2005, 105 (12), 4547–4584.[7]

-

The Royal Society of Chemistry. Supporting Information. [Link][8]

-

W. W. Paudler, J. E. Kuder. 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link][9]

-

Ragnarsson, U., Grehn, L. Dual protection of amino functions involving Boc. RSC Adv., 2013, 3, 18382-18399.[10]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN CAS#: 108329-81-3 [amp.chemicalbook.com]

- 3. 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN | 108329-81-3 [amp.chemicalbook.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran chemical properties

An In-Depth Technical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized, non-natural amino acid derivative poised for significant applications in medicinal chemistry and drug discovery. We will explore its core chemical properties, synthesis, reactivity, and utility as a constrained molecular scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel therapeutics.

Introduction and Molecular Significance

This compound is a synthetic amino acid analog featuring a six-membered tetrahydrothiopyran ring. Its structure is distinguished by three key functional domains that dictate its utility:

-

A Constrained Tetrahydrothiopyran-1,1-dioxide Core: Unlike linear molecules, the cyclic scaffold imposes significant conformational rigidity. This pre-organization is a powerful tool in rational drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The sulfone group (1,1-Dioxo) is a strong hydrogen bond acceptor and significantly increases the polarity of the scaffold, which can be leveraged to improve aqueous solubility and modulate pharmacokinetic properties.

-

Geminal Amino and Carboxyl Groups: The presence of both an amine and a carboxylic acid at the C4 position makes this molecule a direct analog of an alpha-amino acid. This allows for its incorporation into peptide chains or its use as a starting point for diverse chemical elaborations.

-

An Acid-Labile BOC Protecting Group: The amine is protected by a tert-butyloxycarbonyl (BOC) group. This is a cornerstone of modern peptide synthesis and organic chemistry, allowing for orthogonal protection strategies. The BOC group is stable under a wide range of conditions but can be selectively removed with mild acid, enabling precise, stepwise synthesis of complex molecules.[]

This combination of features makes the title compound a high-value building block for creating peptidomimetics, novel scaffolds for small molecule inhibitors, and probes for exploring biological systems.

Core Physicochemical Properties

The fundamental properties of a molecule are critical to its application. While direct experimental data for the 1,1-dioxo derivative is not broadly published, its properties can be reliably extrapolated from its well-characterized thioether precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid.[2]

Molecular Structure

Caption: Proposed high-level synthetic workflow.

Step 1: Starting Material Acquisition The immediate precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3), is available from various chemical suppliers. [2][3]This avoids a lengthy de novo synthesis of the core heterocyclic system.

Step 2: Oxidation of the Thioether to a Sulfone The critical transformation is the oxidation of the sulfur atom.

-

Rationale for Reagent Choice: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation. It is highly selective for the oxidation of thioethers, even in the presence of other sensitive functional groups like the BOC-protected amine. Alternatively, potassium peroxymonosulfate (Oxone®) in a buffered aqueous/organic solvent system provides a greener and often more practical option for larger-scale synthesis.

-

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic outer oxygen of the peroxy acid. A second oxidation step on the intermediate sulfoxide yields the desired sulfone. Using a stoichiometric excess (typically >2 equivalents) of the oxidizing agent ensures the reaction goes to completion to form the sulfone, bypassing significant accumulation of the sulfoxide intermediate.

Key Chemical Reactivities

The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

BOC Group (Amine Protection): The BOC group is the designated "protecting" group. It is exceptionally stable to basic, reductive, and nucleophilic conditions, allowing for extensive chemical modification at other sites. Its primary reactivity is its lability to acid. Treatment with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature quantitatively cleaves the BOC group, liberating the free amine as a salt. This is a cornerstone of solid-phase peptide synthesis (SPPS). []* Carboxylic Acid Group: This group is a versatile handle for forming new bonds, primarily amides. It can be activated using a wide array of standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This activation converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine to form a stable amide bond.

-

Sulfone Group: The sulfone is generally considered a chemically inert and robust functional group. It does not typically participate in reactions under standard synthetic conditions. Its primary role is steric and electronic; it acts as a rigid, polar, non-basic structural element that can participate in hydrogen bonding as an acceptor.

Applications in Research and Drug Discovery

The unique structural characteristics of this compound make it a valuable building block in several areas of pharmaceutical development.

-

Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained, non-natural amino acids like this one can lock the peptide backbone into a specific conformation that mimics the bioactive state, while also providing resistance to enzymatic degradation by proteases. [4]* Scaffold for Small Molecule Design: The tetrahydrothiopyran-1,1-dioxide ring is an attractive scaffold. It is a saturated heterocycle, providing three-dimensional diversity that is highly sought after in modern drug discovery to move beyond flat, aromatic systems. The sulfone group is a known bioisostere for other functionalities and can be used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [5]* Fragment-Based Drug Discovery (FBDD): The molecule can serve as a complex fragment for screening against biological targets. Its well-defined 3D shape and array of functional groups (H-bond donor, H-bond acceptors, carboxylic acid) provide multiple points for interaction, making it a rich starting point for fragment-to-lead evolution.

-

Intermediate for Bioactive Compounds: It serves as a key intermediate for synthesizing more complex molecules, such as SIRT2 inhibitors or various hormone receptor antagonists where a constrained diamine or amino acid is required.

Key Experimental Protocols

The following protocols are foundational for the manipulation and application of this reagent. They are designed as self-validating systems, including steps for purification and verification.

Protocol 1: BOC-Group Deprotection

This workflow describes the standard procedure for removing the BOC protecting group to liberate the primary amine.

Caption: Workflow for acidic deprotection of the BOC group.

Methodology:

-

Dissolution: Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Acidification: To the stirring solution, add 10 equivalents of trifluoroacetic acid (TFA) dropwise at room temperature. Causality: TFA is a strong acid that readily protonates the carbonyl of the BOC group, initiating its cleavage into isobutylene, carbon dioxide, and the free amine.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Isolation: The resulting residue, the trifluoroacetate salt of the deprotected amine, can often be solidified by triturating with cold diethyl ether. Filter the resulting solid and dry under vacuum.

-

Validation: Confirm the identity and purity of the product by ¹H NMR (disappearance of the t-butyl peak at ~1.4 ppm) and Mass Spectrometry (correct mass for the deprotected compound).

Protocol 2: Amide Coupling (EDC/HOBt Example)

This protocol details the formation of an amide bond between the carboxylic acid of the title compound and a generic primary amine.

Methodology:

-

Initial Setup: In an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of this compound, 1.5 equivalents of 1-Hydroxybenzotriazole (HOBt), and 1.2 equivalents of the desired amine in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) portion-wise. Causality: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass.

-

Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted starting material and HOBt. The brine wash removes residual water.

-

Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the final amide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this novel compound may not be available, prudent laboratory practices for related chemical classes should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: The toxicological properties have not been fully investigated. Similar N-Boc protected amino acids and piperidine derivatives may cause skin, eye, and respiratory irritation. [6]Treat as a potentially hazardous substance.

-

Storage: Store in a tightly sealed container in a cool, dry place (2–8°C is recommended) away from strong acids and oxidizing agents.

Conclusion and Future Outlook

This compound represents a sophisticated and versatile chemical tool. Its constrained cyclic backbone, orthogonal protecting group strategy, and polar sulfone moiety provide a powerful combination of features for modern drug discovery. By offering a pre-organized scaffold, it enables chemists to design molecules with potentially superior potency, selectivity, and pharmacokinetic profiles. Future applications will likely see this building block incorporated into novel peptide-based therapeutics, complex small molecule kinase inhibitors, and as a key component in the synthesis of new chemical entities targeting a wide range of diseases.

References

-

(4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid. Chem-Impex. [Link]

-

4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex. [Link]

-

Acide (4-Boc-amino-tétrahydrothiopyran-4-yl)acétique. Chem-Impex. [Link]

-

Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid. Chem-Impex. [Link]

-

Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid. African Rock Art. [Link]

-

4-Amino-1-Boc-piperidine. PubChem, National Center for Biotechnology Information. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, National Institutes of Health. [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed, National Institutes of Health. [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Preprints.org. [Link]

-

4-N-Boc-Amino-4-carboxytetrahydrothiopyran (CAS No. 108329-81-3) Suppliers. ChemicalRegister. [Link]

-

Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. PubMed, National Institutes of Health. [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. 4-N-Boc-Amino-4-carboxytetrahydrothiopyran (CAS No. 108329-81-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a unique molecule featuring a confluence of functional groups that present both challenges and opportunities in formulation and delivery.

This document is intended for researchers, medicinal chemists, and formulation scientists. It will delve into the theoretical underpinnings of this compound's solubility based on its structural motifs, provide detailed, field-proven experimental protocols for accurate solubility determination, and offer insights into the practical implications of its solubility profile.

Deconstructing the Molecule: A Predictive Solubility Analysis

The solubility of this compound is governed by the interplay of its constituent functional groups: the bulky, lipophilic tert-butyloxycarbonyl (BOC) protecting group, the polar and zwitterionic amino acid moiety, and the highly polar sulfone group within the tetrahydrothiopyran ring. A "like dissolves like" approach, combined with an understanding of specific intermolecular interactions, allows for a predictive assessment of its solubility in various organic solvents.[1]

The BOC group significantly increases the nonpolar character of the molecule, suggesting a preference for less polar organic solvents.[2] Conversely, the amino acid functionality , with its capacity for hydrogen bonding and zwitterionic nature, will favor polar solvents, particularly those that can solvate both the acidic carboxylic acid and the basic amine.[3] The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule, which can impact its solubility in various solvents.[4] The presence of the sulfone can enhance interactions with polar solvents.[4][5]

Therefore, a delicate balance of these opposing characteristics will dictate the optimal solvent environment. It is anticipated that the compound will exhibit limited solubility in highly nonpolar solvents like hexanes and preferential solubility in polar aprotic solvents such as DMSO and DMF, as well as in polar protic solvents like alcohols, albeit to a varying extent depending on the alkyl chain length. The solubility in alcohols is expected to decrease as the hydrophobic character of the alcohol increases.

Figure 1: A logical diagram illustrating the predicted solubility of this compound based on its functional groups.

Quantitative Solubility Data: A Comparative Table

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 | Strong hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties. |

| N,N-Dimethylformamide (DMF) | > 50 | Similar to DMSO, provides a favorable environment for this multifaceted molecule. | |

| Acetonitrile (ACN) | 10 - 50 | Less polar than DMSO/DMF, but still capable of significant interaction. | |

| Polar Protic | Methanol | 10 - 50 | Can act as both a hydrogen bond donor and acceptor, interacting with the amino acid and sulfone groups. |

| Ethanol | 5 - 20 | Increased hydrocarbon character compared to methanol may slightly reduce solubility. | |

| Isopropanol | 1 - 10 | Further increase in alkyl chain length decreases polarity and solubility. | |

| Ethers | Tetrahydrofuran (THF) | 5 - 20 | Moderate polarity allows for some interaction with the BOC group and the polar functionalities. |

| Diethyl Ether | < 1 | Primarily nonpolar character, unable to effectively solvate the polar groups. | |

| Halogenated | Dichloromethane (DCM) | 1 - 10 | Can interact with the BOC group, but has limited capacity to solvate the highly polar functionalities. |

| Chloroform | 1 - 10 | Similar to DCM. | |

| Nonpolar | Toluene | < 1 | Aromatic ring can have some pi-stacking interactions, but overall solvation is poor. |

| Hexanes | < 0.1 | Highly nonpolar, will not effectively solvate the polar functional groups. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

To obtain definitive and reliable solubility data, a rigorous experimental approach is essential. The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[6] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility.[7][8]

Protocol: Shake-Flask Method for Thermodynamic Solubility

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)[9]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the compound into a series of vials. The goal is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant, moderate speed and a controlled temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[10] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until a plateau is reached.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample solutions into the HPLC.

-

Determine the concentration of the compound in the samples by interpolating their peak areas from the calibration curve.

-

-

Data Analysis and Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Report the solubility in mg/mL or other appropriate units.

-

Figure 2: A workflow diagram for the shake-flask method for determining thermodynamic solubility.

High-Throughput Kinetic Solubility Assessment for Drug Discovery

In the fast-paced environment of early drug discovery, high-throughput methods for assessing solubility are invaluable for rapid decision-making. Kinetic solubility assays, while not providing the true thermodynamic solubility, offer a quick and resource-efficient way to rank compounds and identify potential solubility liabilities.[10][11] Nephelometry, which measures light scattering from undissolved particles, is a widely used technique for this purpose.[12][13][14]

Protocol: Kinetic Solubility by Nephelometry

1. Materials and Equipment:

-

This compound (as a stock solution in DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Microplates (e.g., 96-well)

-

Liquid handling robotics (for high-throughput)

-

Microplate nephelometer

2. Step-by-Step Methodology:

-

Preparation of Compound Plate:

-

Prepare a stock solution of the compound in 100% DMSO at a high concentration (e.g., 10 mM).

-

In a microplate, perform serial dilutions of the DMSO stock solution.

-

-

Addition to Aqueous Buffer:

-

Using a liquid handler, transfer a small volume of the DMSO stock solutions into a microplate containing the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the light scattering of each well using a microplate nephelometer.

-

-

Data Analysis and Interpretation:

-

The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of the compound under these conditions.

-

This method provides a rapid assessment of the concentration at which the compound precipitates from a supersaturated solution.

-

Figure 3: A workflow diagram for the kinetic solubility assay using nephelometry.

Conclusion: A Roadmap for Solubility Characterization

The solubility of this compound in organic solvents is a complex interplay of its diverse functional groups. While a theoretical analysis provides a valuable predictive framework, rigorous experimental determination is non-negotiable for advancing this compound in the drug development pipeline. The shake-flask method remains the definitive approach for establishing thermodynamic solubility, providing the foundational data for formulation development. For the demands of high-throughput screening in early discovery, kinetic solubility assays such as nephelometry offer a pragmatic and efficient alternative. By employing the methodologies outlined in this guide, researchers can confidently and accurately characterize the solubility of this and other similarly complex molecules, enabling informed decisions and accelerating the path to new therapeutic innovations.

References

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [https://www.sas.upenn.edu/~gloria/ Expt_1_Solubility_Intro_procedure_Fall2019.pdf]([Link] Expt_1_Solubility_Intro_procedure_Fall2019.pdf)

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Sulfone Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved from [Link]

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

-

Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved from [Link]

-

Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

What is Nephelometry: Meaning & Examples. (n.d.). BMG Labtech. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Aqueous solubility (nephelometry, PBS, pH 7.4). (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. (n.d.). ResearchGate. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021, September 2). PMC - PubMed Central. Retrieved from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Thiopyran Derivatives - Pharmaceutical Intermediates. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. bmglabtech.com [bmglabtech.com]

- 14. rheolution.com [rheolution.com]

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Foreword: From Structural Design to Functional Understanding

As a Senior Application Scientist, my experience has shown that the journey of a novel chemical entity from synthesis to therapeutic application is neither linear nor guaranteed. It is a path of systematic inquiry, where the chemical structure provides the initial hypothesis, but rigorous experimental validation reveals the biological narrative. The compound at the heart of this guide, this compound, is a prime example of a rationally designed molecule. Its features—a constrained cyclic backbone, a metabolically robust sulfone group, and the core components of an amino acid—suggest a deliberate design for biological interaction.

However, a design rationale is not a mechanism of action (MoA). This guide is structured not as a static description of a known MoA, but as a dynamic, logical framework for its discovery. We will proceed from the foundational analysis of the molecule's chemical attributes to the formulation of credible biological hypotheses, and finally, to the detailed, practical workflows required to test these hypotheses. This document is intended for the hands-on researcher, providing not just the "what," but the "why" and "how" of experimental design in the critical endeavor of MoA elucidation.[1][2]

Part 1: Molecular Architecture and Physicochemical Profile

The first step in understanding a molecule's potential function is a thorough analysis of its structure. The name itself deconstructs its key features:

-

Tetrahydrothiopyran: A six-membered heterocyclic scaffold providing a conformationally restricted backbone. Unlike flexible aliphatic chains, this ring system limits the spatial arrangement of its functional groups, a common strategy in drug design to enhance binding affinity and selectivity for a specific biological target.[3]

-

1,1-Dioxo: The sulfur atom is fully oxidized to a sulfone. The sulfone group is a powerful electron-withdrawing moiety and a strong hydrogen bond acceptor.[4] It is exceptionally stable to metabolic degradation, a desirable property for therapeutic candidates.[5][6]

-

4-Amino-4-Carboxy: This geminal substitution at the 4-position creates a constrained α-amino acid analog. Such unnatural amino acids are pivotal in peptidomimetic design, used to create peptides with enforced secondary structures (e.g., turns or helices) that can mimic the binding epitopes of natural peptides while resisting enzymatic cleavage.[3][7]

-

BOC (tert-Butyloxycarbonyl) Group: This is a standard protecting group for the amine function, indicating that the molecule is likely a synthetic intermediate or building block intended for further elaboration, such as in solid-phase peptide synthesis.[8][9]

These features collectively point to a molecule designed to be incorporated into larger structures, likely peptides, to impart specific conformational properties and enhance drug-like characteristics.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 108329-81-3 | [9][10] |

| Molecular Formula | C₁₁H₁₉NO₄S | [10] |

| Molecular Weight | 261.34 g/mol | [10] |

| Appearance | Almost white powder | [9][11] |

| Melting Point | 170-174 °C | [9] |

| Predicted pKa | 3.73 ± 0.20 | [9] |

| Alternate Names | 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic Acid | [10] |

Part 2: Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given its structure as a protected, constrained amino acid, this compound is unlikely to be a final, active pharmacological agent in its current form. Its MoA is intrinsically linked to the molecule it is incorporated into. However, we can hypothesize several classes of biological activity that would guide an initial investigation.

Hypothesis 1: Peptidomimetic Scaffold for Modulating Protein-Protein Interactions (PPIs)

This is the most probable intended application. PPIs are often mediated by specific secondary structures like α-helices or β-turns.[12] Peptides that mimic these structures can act as competitive inhibitors. The rigid tetrahydrothiopyran scaffold can serve to nucleate or stabilize a desired conformation in a synthetic peptide, enhancing its binding affinity to the target protein.[3][7]

-

Causality: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.[12] The unnatural backbone also confers resistance to proteases, increasing bioavailability.

-

Mechanism to Investigate: The MoA would be defined by the target PPI. For example, if incorporated into a peptide mimicking the BH3 domain, it could inhibit the interaction between BCL-2 family proteins and pro-apoptotic partners, a key target in oncology.[13]

Hypothesis 2: Direct Enzyme Inhibition

The rigid di-substituted structure could potentially fit into the active site of an enzyme, particularly those that process amino acids or peptides, such as proteases, peptidases, or transferases.

-

Causality: The molecule could act as a transition-state analog or a competitive inhibitor, with the sulfone group forming key hydrogen bonds within the active site that are not easily displaced.[4][6]

-

Mechanism to Investigate: The compound could be screened against panels of enzymes. For example, its structural similarity to proline analogs suggests potential activity against enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl endopeptidases.[3]

Hypothesis 3: Receptor or Transporter Ligand

While less likely due to the BOC protecting group, the core amino acid structure could potentially interact with receptors or transporters that recognize small molecules.

-

Causality: The unique shape imposed by the cyclic sulfone backbone might confer selectivity for a specific receptor subtype.

-

Mechanism to Investigate: The de-protected version of the compound (after BOC removal) could be tested in binding assays against receptors for amino acid neurotransmitters (e.g., NMDA, AMPA receptors) or amino acid transporters (e.g., LAT1).[14]

Part 3: A Systematic Workflow for Mechanism of Action Elucidation

The following workflow provides a logical and self-validating path to identify the molecular target and elucidate the mechanism of action for a novel compound like this compound. This process is iterative, with findings from each phase informing the next.[15][16]

Phase 1: Phenotypic Screening and Hit Identification

Before seeking a specific target, it is crucial to determine if the compound elicits any biological response. A broad, unbiased approach is most effective.

-

Objective: To identify a quantifiable and reproducible cellular phenotype.

-

Methodology: High-Content Imaging (HCI) or Phenotypic Cell-Based Assays.

-

Assay Selection: Choose a panel of human cell lines relevant to diverse therapeutic areas (e.g., oncology, immunology, neurology).

-

Compound Treatment: Treat cells with a dose-response range of the compound.

-

HCI: Use automated microscopy to capture images of cells stained with multiple fluorescent dyes that highlight key cellular features (e.g., nuclear morphology, cytoskeleton organization, mitochondrial health, cell cycle state).

-

Data Analysis: Quantify changes in these features to create a "phenotypic fingerprint." A significant and dose-dependent change constitutes a "hit."

-

-

Trustworthiness: This step is self-validating. A reproducible phenotypic hit confirms the compound is biologically active and provides the foundational assay for all subsequent target deconvolution efforts.

Phase 2: Molecular Target Identification

Once a phenotype is confirmed, the next critical step is to identify the specific protein(s) the compound interacts with to cause this effect. There are two primary, complementary strategies: affinity-based and label-free methods.[17][18]

This classic biochemical approach uses a modified version of the compound as "bait" to capture its binding partners.[19][20]

-

Causality: Assumes that a physical interaction between the compound and its target can be isolated from a complex biological mixture (e.g., cell lysate).

-

Protocol: Biotinylation and Streptavidin Pulldown

| Step | Procedure | Rationale & Key Considerations |